molecular formula C9H7ClN2O B1394656 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile CAS No. 890100-84-2

4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile

Cat. No. B1394656
M. Wt: 194.62 g/mol
InChI Key: ZSJHRFHNDSMBDV-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and structure. The compound “4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile” suggests it contains a pyridine ring, a nitrile group, and a ketone group.



Synthesis Analysis

The synthesis of a compound involves a series of chemical reactions with specific reagents under controlled conditions. The synthesis of this compound could potentially involve the reaction of a suitable pyridine derivative with a compound containing a nitrile group and a ketone group.



Molecular Structure Analysis

This involves the study of the arrangement of atoms within the molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. The presence of the nitrile and ketone groups suggests that it might undergo reactions typical of these functional groups.



Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and reactivity. These properties can often be predicted based on the structure of the compound and its functional groups.


Scientific Research Applications

Synthesis of Heterocycles and Biological Activity

4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile has been used in the synthesis of various heterocyclic compounds. The reaction of this compound with primary amines leads to the formation of 4-(2-amino-4,5-dihydro-4-oxo-1H-pyrrol-3-yl)-1-methylpyridinium chlorides, which upon hydrogenation yield 5-amino-1,2-dihydro-4-(1-methyl-4-piperidinyl)-3H-pyrrol-3-ones (Chalyk, Tverdokhlebov, & Iminov, 2009). Additionally, it has been used in the synthesis of compounds displaying biological activity against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).

Synthesis of Polyfunctional Substituted Heterocycles

4-Phenyl-3-oxobutanenitrile, a derivative, is a precursor for the synthesis of various polyfunctionally substituted heterocycles. This compound is synthesized via the reaction of ethyl phenylacetate with acetonitrile and serves as a versatile starting material for heterocycle synthesis (Khalik, 1997).

Synthesis of Benzothiazole Derivatives

2-(Benzo[d]thiazol-2-yl)-4-chloro-3-oxobutanenitrile, another derivative, has been utilized for synthesizing new benzothiazole derivatives. These derivatives have been prepared by reacting the compound with various amines and acids, leading to potential applications in chemical and biological fields (Zaki et al., 2006).

Apoptosis Inducers and Anticancer Agents

Some derivatives have been identified as novel apoptosis inducers through high-throughput screening assays. These compounds showed activity against various cancer cell lines, making them potential anticancer agents (Zhang et al., 2005).

Synthesis of Chromenoquinoline Derivatives

Derivatives of 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile have been used in the synthesis of chromenoquinoline derivatives. These compounds are prepared by various chemical reactions involving acylation and condensation, and their structures have been characterized by elemental analysis and spectroscopy (Han et al., 2015).

Antiviral and Anticancer Studies

Recent studies have focused on the synthesis of derivatives with potential antiviral and anticancer activity. Molecular docking studies have been conducted to assess the activity of these compounds against specific targets, indicating their potential therapeutic applications (Yaccoubi et al., 2022).

Novel Bioactive Oxadiazole Derivatives

Synthesis of novel bioactive oxadiazole derivatives has been explored using 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile derivatives. These compounds have shown potent antitumor activity in vitro, highlighting their potential in cancer treatment (Maftei et al., 2013).

Synthesis of Pyrazinones and Pyridine Derivatives

4-Aryl-3-bis(methylthio)methylene-4-oxobutanenitriles, another class of derivatives, have been used in the synthesis of pyrazinones and pyridine derivatives. These compounds are prepared through various cyclocondensation reactions and have potential applications in medicinal chemistry (Singh, Ila, & Junjappa, 1988).

Complex Synthesis and Luminescence Studies

Derivatives have been utilized in the synthesis of complexes with luminescent properties. These complexes have been studied for their electronic absorption and redox properties, contributing to the field of material science and nanotechnology (de Bettencourt-Dias, Viswanathan, & Rollett, 2007).

Safety And Hazards

The safety and hazards of a compound are typically determined through laboratory testing. This includes studying its toxicity, flammability, and environmental impact.


Future Directions

Future research on this compound could involve exploring its potential uses, optimizing its synthesis, studying its reactions, and investigating its mechanism of action if it has biological activity.


Please note that this is a general approach and the specifics could vary depending on the exact nature of the compound. For detailed information, it’s best to refer to scientific literature or conduct laboratory experiments.


properties

IUPAC Name

4-(4-chloropyridin-3-yl)-4-oxobutanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O/c10-8-3-5-12-6-7(8)9(13)2-1-4-11/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJHRFHNDSMBDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)CCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00696467
Record name 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile

CAS RN

890100-84-2
Record name 4-(4-Chloropyridin-3-yl)-4-oxobutanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00696467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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